

Application Notes and Protocols: The Role of Cesium Tribromide in Perovskite Solar Cells

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Compound of Interest		
Compound Name:	Cesium tribromide	
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Introduction

Cesium tribromide (CsPbBr₃), a fully inorganic perovskite material, has emerged as a critical component in the development of next-generation perovskite solar cells (PSCs). Its intrinsic chemical and thermal stability addresses one of the most significant hurdles for the commercialization of perovskite-based photovoltaic technologies: long-term operational stability. Unlike their organic-inorganic hybrid counterparts, such as methylammonium lead bromide (MAPbBr₃), all-inorganic CsPbBr₃-based solar cells demonstrate superior resilience to environmental stressors like heat and humidity.[1][2] This document provides detailed application notes on the role of Cesium tribromide in perovskite solar cells, comprehensive experimental protocols for device fabrication, and a comparative analysis of performance data.

The Role of Cesium Tribromide in Enhancing Perovskite Solar Cell Performance and Stability

The primary function of **Cesium tribromide** in perovskite solar cells is to serve as a stable light-absorbing layer. The substitution of the volatile organic cation (e.g., methylammonium) with the inorganic cesium cation significantly enhances the material's thermal stability.[1][2] This improved stability is a key factor in prolonging the operational lifetime of the solar cell.

CsPbBr₃ can be utilized in two main ways:



- As the primary perovskite absorber: In this configuration, a pure CsPbBr₃ film is responsible
 for light absorption and charge carrier generation. These all-inorganic devices are noted for
 their high open-circuit voltages (Voc) and excellent stability.
- As an additive or in mixed-halide systems: CsPbBr₃ can be incorporated into other
 perovskite formulations, such as those based on formamidinium or methylammonium, to
 improve their stability and optoelectronic properties. The presence of bromide and cesium
 can help to stabilize the desired perovskite crystal phase and reduce defects.

The wide bandgap of CsPbBr₃ also makes it a suitable candidate for the top cell in tandem solar cell architectures, where it can be paired with a lower bandgap material to more efficiently capture the solar spectrum.

Data Presentation: Performance of CsPbBr₃-Based Perovskite Solar Cells

The performance of CsPbBr₃-based perovskite solar cells is highly dependent on the fabrication method and device architecture. The following tables summarize key performance metrics from various studies to provide a comparative overview.

Table 1: Performance of CsPbBr3 Perovskite Solar Cells Fabricated by Different Methods



Fabrication Method	Power Conversion Efficiency (PCE)	Open- Circuit Voltage (V_oc)	Short- Circuit Current Density (J_sc) (mA/cm²)	Fill Factor (FF)	Reference
One-Step Solution Processing					
Precursor Engineering (CsAc + MAAc)	7.37%	1.22 V	7.40 mA/cm ²	0.841	[3]
Gas-Flow Assisted	2.5%	-	-	-	[4]
Two- Step/Multi- Step Solution Processing					
Pre- crystallization Method	8.62%	1.351 V	7.96 mA/cm ²	0.802	[5]
Green Solvent (Water- based)	7.65%	-	-	-	[2]
NH₄Ac Additive	9.68%	1.47 V	8.81 mA/cm ²	0.75	
Multi-step Spin Coating	4.70%	-	-	-	[6]
Vapor Deposition					



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Single- Source Thermal Evaporation	7.01%	1.38 V	-	-	[7]
Double- Absorber Heterojunctio n	6.53%	-	-	-	[8]
As an Additive					
CsPbBr₃ Nanoparticles in MAPbl₃	20.46%	-	-	-	[9]

Table 2: Stability Comparison of CsPbBr3 vs. MAPbBr3-based Perovskite Solar Cells

Perovskite Material	Stability Test Conditions	Performance Retention	Reference
CsPbBr₃	Stored in ambient air (20-30% RH) for 60 days without encapsulation	Retained 93% of initial efficiency	
CsPbBr₃	Stored in ambient air for 1000 hours without encapsulation	Retained 94% of initial efficiency	[5]
CsPbBr₃	Stored in ambient air (30-35% RH) for 1500 hours	Negligible decay	[3]
MAPbBr₃	Under humid air and mild heating (363 K)	Irreversibly modified	[2][6]
CsPbBr₃	Under humid air and heating (up to 383 K)	Remained unchanged	[2][6]



Experimental Protocols

The following are detailed protocols for the fabrication of CsPbBr₃ perovskite solar cells based on common laboratory techniques.

Protocol 1: Two-Step Solution Processing for CsPbBr₃ Film Deposition

This method involves the sequential deposition of the precursor materials.

Materials and	Reagents:
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- Lead(II) bromide (PbBr₂)
- Cesium bromide (CsBr)
- N,N-Dimethylformamide (DMF)
- Methanol
- FTO-coated glass substrates
- Titanium dioxide (TiO₂) paste
- Carbon paste
- Isopropanol (IPA)

Procedure:

- Substrate Preparation:
 - Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
 - Dry the substrates with a nitrogen gun.



- Deposit a compact TiO₂ (c-TiO₂) layer and a mesoporous TiO₂ (mp-TiO₂) layer on the FTO substrates and sinter at high temperature.
- PbBr₂ Layer Deposition:
 - Prepare a 1 M solution of PbBr₂ in DMF.
 - Spin-coat the PbBr₂ solution onto the prepared mp-TiO₂/c-TiO₂/FTO substrate at 2000 rpm for 30 seconds.
 - Anneal the substrate at 90°C for 30 minutes.
- CsPbBr₃ Conversion:
 - Prepare a 0.07 M solution of CsBr in methanol.
 - Spin-coat the CsBr solution onto the PbBr₂ film at 2000 rpm for 30 seconds.
 - Anneal the film at 250°C for 5 minutes.
 - Repeat the CsBr spin-coating and annealing steps 4-5 times until the film turns a uniform orange-yellow color.
- Device Completion:
 - Deposit a carbon-based hole transport layer and back contact.

Protocol 2: One-Step Solution Processing with Precursor Engineering

This method utilizes additives to improve the solubility and crystallization of the perovskite precursor.

Materials and Reagents:

- Cesium acetate (CsAc)
- Lead(II) bromide (PbBr₂)



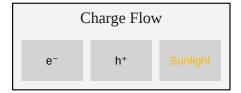
- · Methylammonium acetate (MAAc) ionic liquid
- Appropriate solvent (e.g., DMSO/DMF mixture)
- Substrates with electron transport layer (e.g., SnO₂)
- Hole transport material (e.g., Spiro-OMeTAD)
- Metal for back contact (e.g., Gold)

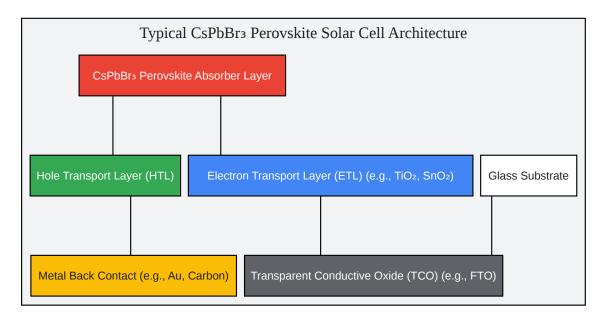
Procedure:

- Precursor Solution Preparation:
 - Prepare a 1.0 M CsPbBr₃ precursor solution by dissolving stoichiometric amounts of CsAc and PbBr₂ in the chosen solvent.
 - Add a specific amount of MAAc ionic liquid to the solution to aid in crystallization control.
- · Perovskite Film Deposition:
 - Spin-coat the precursor solution onto the substrate in an inert atmosphere.
 - During the spin-coating process, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to induce rapid crystallization.
- Annealing:
 - Anneal the film on a hotplate at a specific temperature and duration (e.g., 100-150°C for 10-30 minutes) to promote grain growth and remove residual solvent.
- Device Completion:
 - Deposit the hole transport layer and the metal back contact.

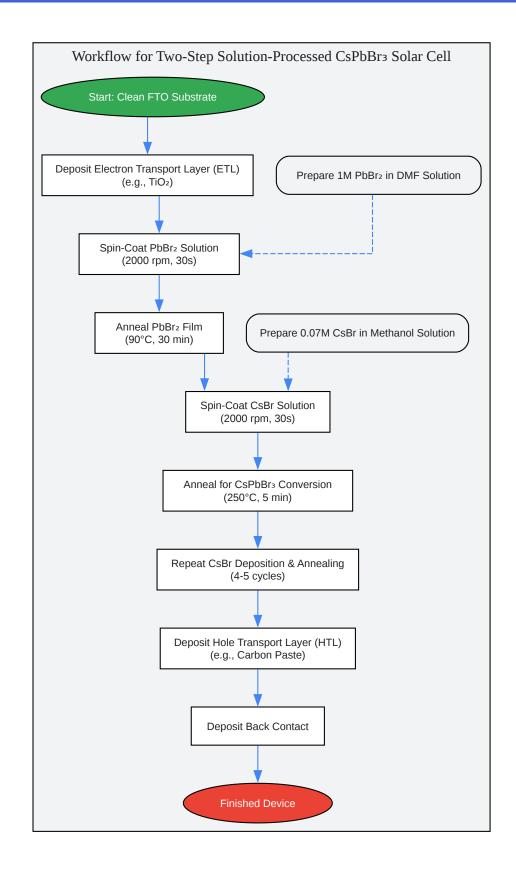
Visualizations Device Architecture











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